molecular formula C21H22O9 B140260 Kaempferol Tri-O-methoxymethyl Ether CAS No. 143724-66-7

Kaempferol Tri-O-methoxymethyl Ether

Cat. No.: B140260
CAS No.: 143724-66-7
M. Wt: 418.4 g/mol
InChI Key: WBJTZHMJMFNAGE-UHFFFAOYSA-N
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Description

Kaempferol Tri-O-methoxymethyl Ether is a derivative of kaempferol, a naturally occurring flavonoid found in various plants. This compound is known for its potential biological activities and is used in various scientific research applications. Its molecular formula is C21H22O9, and it has a molecular weight of 418.39 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol Tri-O-methoxymethyl Ether can be synthesized through the protection of kaempferol using methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at low temperatures to prevent side reactions .

Industrial Production Methods

This includes the use of protected kaempferol derivatives and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis of Methoxymethyl Ethers

KTME undergoes selective hydrolysis under acidic or basic conditions to regenerate free hydroxyl groups. The stability of methoxymethyl (MOM) groups varies depending on reaction conditions:

Condition Reactivity Products Reference
Dilute HCl (MeOH, reflux)Cleavage of MOM groups at C-3 and C-7Kaempferol with residual MOM at C-4'
NH3/MeOH (room temp)Partial deprotection of MOM groupsMixed mono/di-O-methoxymethyl derivatives

The reaction proceeds via acid-catalyzed cleavage of the ether linkage, releasing formaldehyde and methanol as byproducts .

Alkylation and Prenylation

KTME serves as a precursor for regioselective alkylation, enabling the synthesis of prenylated derivatives:

Example Reaction

text
KTME + 3,3-Dimethylallyl bromide → 5-O-Prenyl-KTME

Conditions : K2CO3, 18-crown-6, DMF, 60°C
Yield : 85–93%

The methoxymethyl groups at C-3 and C-7 prevent undesired alkylation at these positions, directing reactivity to the C-5 hydroxyl group .

Claisen–Cope Rearrangement

KTME derivatives participate in Eu(fod)3-catalyzed rearrangements to form bioactive prenylated flavonoids:

Substrate Catalyst Product Yield
5-O-Prenyl-KTMEEu(fod)38-Prenylkaempferol derivative78%

This reaction proceeds via a domino Claisen–Cope mechanism, facilitated by the electron-donating methoxymethyl groups .

Radical Stability and Decomposition

The methoxymethyl substituents influence radical intermediates:

  • Methoxymethyl radical (CH3OCH2·) forms during thermal decomposition at >150°C .

Comparative Reactivity of Protected Positions

Protection with methoxymethyl groups alters the reactivity hierarchy of hydroxyl groups:

Position Relative Reactivity Key Reaction
C-5HighAlkylation, prenylation
C-7ModeratePartial hydrolysis
C-4'LowStable under most conditions

This selectivity enables sequential functionalization strategies .

Stability Under Oxidative Conditions

KTME exhibits moderate stability in oxidative environments:

  • O2/N2 mixtures : Forms peroxide intermediates at 50–760 Torr .

  • UV light : Accelerates decomposition via radical pathways .

Comparative Data: KTME vs. Related Derivatives

Property KTME Kaempferol Di-O-methoxymethyl Ether
Molecular Weight418.4 g/mol374.34 g/mol
Hydrolysis Rate (pH 7)t1/2=12hrt_{1/2}=12\,\text{hr}t1/2=8hrt_{1/2}=8\,\text{hr}
Thermal Decomposition210°C171–174°C

Data from .

Scientific Research Applications

Scientific Research Applications

KTM is utilized across various scientific disciplines for its unique properties:

Chemistry

  • Reagent in Organic Synthesis: KTM serves as a reagent for studying reaction mechanisms and developing new synthetic methodologies. Its methoxymethyl protection enhances stability and selectivity in chemical reactions .

Biology

  • Biological Activities: Research indicates that KTM exhibits significant antioxidant, anti-inflammatory, and anticancer properties:
    • Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
    • Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes like COX-2 and iNOS, potentially reducing inflammation in conditions such as arthritis .
    • Anticancer Activity: Induces apoptosis in cancer cells and inhibits cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK.

Medicine

  • Therapeutic Applications: KTM shows promise in treating diseases like cancer and inflammatory disorders. Preliminary studies suggest it may enhance the efficacy of conventional therapies by sensitizing tumor cells to chemotherapeutic agents .

Industry

  • Pharmaceutical Development: KTM is being explored for its potential use in developing new pharmaceuticals and nutraceuticals due to its bioactive properties.

The following table summarizes the biological activities of KTM along with relevant case studies:

Activity TypeMechanism of ActionCase Study Findings
Anti-inflammatoryInhibits NF-κB signaling pathwaySignificant reduction of inflammation markers in animal models of arthritis.
AntimicrobialDisrupts bacterial membranes; inhibits DNA gyraseEffective against Escherichia coli and Staphylococcus aureus, leading to cell lysis and replication inhibition .
AnticancerInduces apoptosis; modulates mTOR/PI3K signaling pathwaysInhibits colon cancer cell proliferation; induces apoptosis in breast cancer cells .

Case Studies

5.1 Anti-inflammatory Effects
A study demonstrated that KTM significantly reduced inflammation in a rat model of arthritis, showcasing its potential therapeutic effects against chronic inflammatory conditions.

5.2 Antimicrobial Properties
Research indicated that KTM effectively inhibited the growth of various bacterial strains, including E. coli and S. aureus, by disrupting their cell membranes .

5.3 Anticancer Research
In vitro studies revealed that KTM induced apoptosis in several cancer cell lines, including colon and breast cancer cells, suggesting its potential as an adjunct therapy in oncology .

Mechanism of Action

The mechanism of action of Kaempferol Tri-O-methoxymethyl Ether involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kaempferol Tri-O-methoxymethyl Ether is unique due to its methoxymethyl protection, which enhances its stability and allows for selective reactions. This makes it a valuable compound for studying specific biological activities and developing new therapeutic agents .

Biological Activity

Kaempferol Tri-O-methoxymethyl Ether (KTM) is a methylated derivative of kaempferol, a flavonoid widely recognized for its diverse biological activities. This article explores the biological activity of KTM, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by research findings and case studies.

1. Chemical Structure and Synthesis

KTM is synthesized through selective methylation of kaempferol, specifically targeting the hydroxyl groups to form methoxymethyl ethers. The synthesis involves controlled reactions using agents like dimethyl sulfate under specific conditions to achieve high yields of methylated derivatives .

2.1 Anti-inflammatory Properties

KTM exhibits significant anti-inflammatory effects. Research indicates that kaempferol and its derivatives modulate pro-inflammatory cytokines and inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

  • Mechanism of Action : KTM reduces inflammation by inhibiting the NF-κB signaling pathway, which plays a crucial role in the expression of inflammatory mediators .
StudyFindings
KTM inhibits COX-2 and iNOS, reducing inflammation in models of sepsis and arthritis.
Demonstrated protective effects in neurodegenerative disorders by modulating inflammatory pathways.

2.2 Antimicrobial Activity

KTM shows promising antimicrobial properties against various pathogens, including bacteria and fungi. Studies have identified its effectiveness in disrupting bacterial cell membranes and inhibiting DNA gyrase, a critical enzyme for bacterial replication .

  • Mechanism of Action : The antimicrobial action is attributed to membrane disruption and interference with fatty acid biosynthesis in bacteria .
PathogenActivity
Escherichia coliEffective in damaging cell membranes, leading to cell lysis.
Staphylococcus aureusInhibits DNA gyrase, preventing replication.

2.3 Anticancer Effects

KTM has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. It has shown effectiveness against various cancer cell lines, including colon and breast cancer cells.

  • Mechanism of Action : KTM induces apoptosis and cell cycle arrest in cancer cells through modulation of signaling pathways such as mTOR/PI3K .
Cancer TypeEffect
Colon Cancer (Caco-2)Induces apoptosis and inhibits cell proliferation.
Breast CancerSuppresses invasion and induces cell cycle arrest at the G2/M phase.

3.1 In Vivo Studies

A study investigated the anti-inflammatory effects of KTM in a rat model of arthritis, demonstrating significant reductions in swelling and pain compared to control groups .

3.2 Clinical Trials

Preliminary clinical trials have suggested that kaempferol derivatives may enhance the efficacy of conventional cancer therapies by sensitizing tumor cells to chemotherapeutic agents .

4. Conclusion

This compound demonstrates substantial biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer domains. Its mechanisms involve modulation of key signaling pathways and direct interactions with cellular components, making it a compound of interest for therapeutic applications.

Further research is warranted to explore its pharmacokinetics, bioavailability, and potential clinical applications across various diseases.

Properties

IUPAC Name

5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c1-24-10-27-14-6-4-13(5-7-14)20-21(29-12-26-3)19(23)18-16(22)8-15(28-11-25-2)9-17(18)30-20/h4-9,22H,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJTZHMJMFNAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OCOC)O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464247
Record name AGN-PC-00816I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143724-66-7
Record name AGN-PC-00816I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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